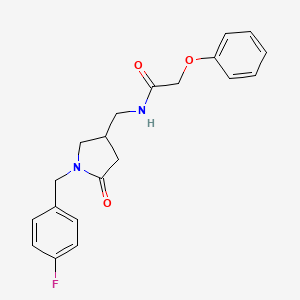
N-((1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben die schützenden Wirkungen einer verwandten Verbindung, Methyl S-(4-Fluorbenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinat (MTC), untersucht, die strukturelle Ähnlichkeiten mit der von Ihnen genannten Verbindung aufweist .
- Eine weitere verwandte Verbindung, 1-(4-Fluorbenzyl)-2-(4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl)-1H-benzo[d]imidazol, zeigt eine hohe Affinität und Selektivität als H1-Antihistamin .
Schutz vor ischämischem Schlaganfall
Antihistamin-Eigenschaften
Verbesserte antibakterielle Aktivität
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes such asCathepsin K . The role of these targets can vary, but they often play a crucial role in various biological processes.
Mode of Action
This interaction could potentially alter the biological processes that these targets are involved in .
Biochemical Pathways
The downstream effects of these changes could potentially include alterations in various biological processes .
Pharmacokinetics
Similar compounds have been known to undergo processes like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . These processes can impact the bioavailability of the compound.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead to changes in the function of these targets, potentially altering various biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized in the body .
Biologische Aktivität
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C18H19FN2O2
- Molecular Weight : Approximately 316.35 g/mol
- Functional Groups : The presence of a pyrrolidinone ring, a fluorobenzyl group, and a phenoxyacetamide moiety contributes to its unique properties and biological activities.
Research indicates that N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide may interact with various biological targets, influencing several physiological processes. The following mechanisms have been identified:
- Enzyme Inhibition : The compound exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and metabolic pathways, respectively .
- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors involved in neurological functions, potentially offering therapeutic benefits in treating neurological disorders.
- Antimicrobial Activity : Some derivatives of similar compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests that N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide might possess similar properties.
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Screening : A study highlighted the antibacterial efficacy of related compounds, demonstrating significant inhibition against Salmonella typhi with IC50 values ranging from 0.63 to 2.14 µM for certain derivatives .
- Neuroprotective Effects : In vitro studies have shown that compounds similar to N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
- Docking Studies : Molecular docking simulations have indicated favorable interactions between this compound and target proteins involved in neurotransmission, reinforcing its potential as a therapeutic agent for neurological conditions .
Eigenschaften
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-17-8-6-15(7-9-17)12-23-13-16(10-20(23)25)11-22-19(24)14-26-18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNYWYQZBSAQIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














